Methyl 2-decyl-3-hydroxytetradecanoate
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Overview
Description
Methyl 2-decyl-3-hydroxytetradecanoate is a chemical compound with the molecular formula C25H50O3 It is a methyl ester derivative of 3-hydroxytetradecanoic acid, featuring a decyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-decyl-3-hydroxytetradecanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid, followed by its esterification. This can be achieved using porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . The reaction conditions, such as the weight ratio of substrate to lipase and the reaction time, are optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of immobilized enzymes or acid catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-decyl-3-hydroxytetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-decyl-3-oxotetradecanoate or 2-decyl-3-carboxytetradecanoate.
Reduction: Formation of 2-decyl-3-hydroxytetradecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-decyl-3-hydroxytetradecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and antioxidant.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of methyl 2-decyl-3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-decyl-3-hydroxytetradecanoate can be compared with other similar compounds such as:
Methyl 3-hydroxytetradecanoate: Lacks the decyl group at the second carbon position, resulting in different physical and chemical properties.
Methyl 2-hydroxytetradecanoate: Has a hydroxyl group at the second carbon position instead of the third, leading to variations in reactivity and biological activity.
Properties
CAS No. |
94071-22-4 |
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Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
methyl 2-decyl-3-hydroxytetradecanoate |
InChI |
InChI=1S/C25H50O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23-24,26H,4-22H2,1-3H3 |
InChI Key |
WENUEWXDPUUADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(CCCCCCCCCC)C(=O)OC)O |
Origin of Product |
United States |
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